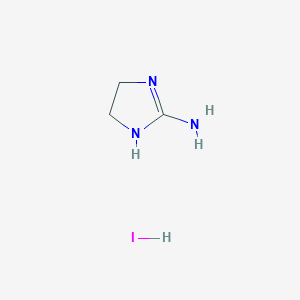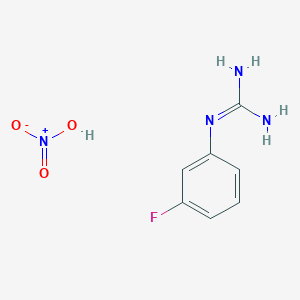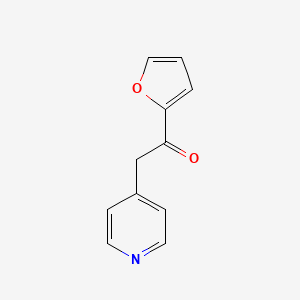
1-(2-Furyl)-2-pyridin-4-ylethanone
Descripción general
Descripción
“1-(2-Furyl)-2-pyridin-4-ylethanone” is a compound that contains a furyl group (a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom) and a pyridinyl group (a pyridine ring, which is a six-membered aromatic ring with five carbon atoms and one nitrogen atom). The “ethanone” part of the name suggests that there is a ketone functional group (C=O) present in the molecule .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be planar due to the presence of the aromatic rings. The oxygen in the furan ring and the nitrogen in the pyridine ring would contribute to the polarity of the compound .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, similar compounds can undergo a variety of reactions. For instance, furfural can be transformed into a variety of products through different chemical routes .Aplicaciones Científicas De Investigación
Chemistry and Properties of Pyridine Derivatives
Pyridine derivatives, including compounds related to 1-(2-Furyl)-2-pyridin-4-ylethanone, have been extensively studied for their chemical properties and applications. These compounds exhibit a wide range of chemical behaviors and have been utilized in complex formation, catalysis, and as intermediates in organic synthesis. For instance, the study by Boča et al. (2011) reviews the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and related compounds, highlighting their potential in forming complexes with interesting spectroscopic, magnetic, and biological activities (Boča, Jameson, & Linert, 2011).
Applications in Drug Development
Pyridine derivatives have also found significant applications in drug development, particularly as scaffolds for pharmaceuticals. The versatility of pyridine as a core structure allows for the creation of compounds with diverse biological activities. The synthesis and biological importance of heterocyclic N-oxide derivatives, including pyridine-based compounds, have been reviewed by Li et al. (2019), emphasizing their utility in drug development and organic synthesis (Li et al., 2019).
Catalysis and Material Science
In the realm of catalysis and materials science, pyridine derivatives are valuable for their ability to act as ligands and catalysts. Pignolet et al. (1995) discuss the synthesis and applications of phosphine-stabilized platinum-gold and palladium-gold cluster compounds, showcasing the role of pyridine derivatives in enhancing catalytic activities (Pignolet et al., 1995).
Environmental and Agrochemical Applications
The structural versatility of pyridine derivatives extends to environmental and agrochemical applications, where they serve as key components in pesticides and fungicides. Guan et al. (2016) review the discovery of pyridine-based agrochemicals, emphasizing the role of intermediate derivatization methods in identifying novel compounds (Guan et al., 2016).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds containing a furan ring, such as nitrofurans, have been known to target proteins like aldose reductase .
Mode of Action
It’s worth noting that similar compounds, such as nitrofurans, interact with their targets and cause changes at the molecular level .
Biochemical Pathways
For instance, nitrofurans have been found to interact with aldose reductase, a key enzyme in the polyol pathway .
Pharmacokinetics
For instance, the compound “{ [5- (5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid” has been found to have certain pharmacokinetic properties .
Result of Action
For instance, YC-1, a compound containing a furyl group, has been found to stimulate platelet-soluble guanylate cyclase and indirectly elevate platelet cyclic guanosine monophosphate (cGMP) levels .
Action Environment
It’s worth noting that environmental mutagens can be trapped as adducts by dna components, which could potentially influence the action of compounds like 1-(2-furyl)-2-pyridin-4-ylethanone .
Propiedades
IUPAC Name |
1-(furan-2-yl)-2-pyridin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-10(11-2-1-7-14-11)8-9-3-5-12-6-4-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSYGQZXBWJMJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

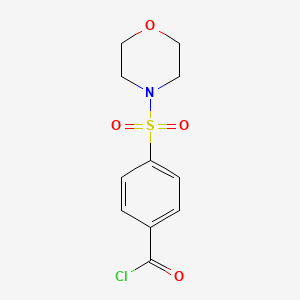
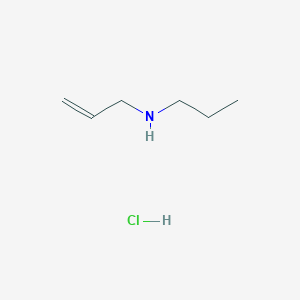
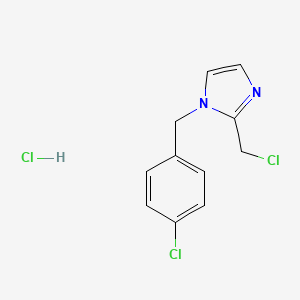
![Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate](/img/structure/B3148739.png)
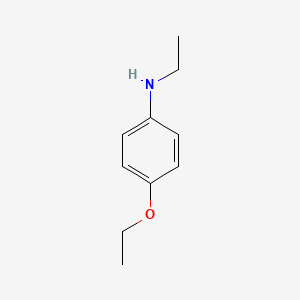
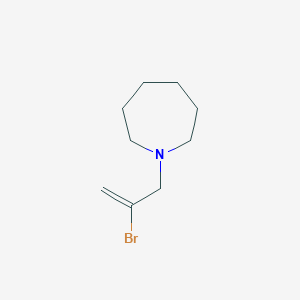
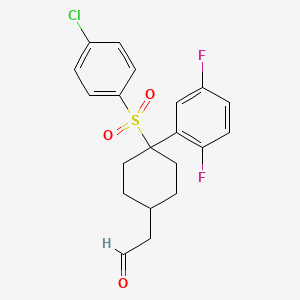
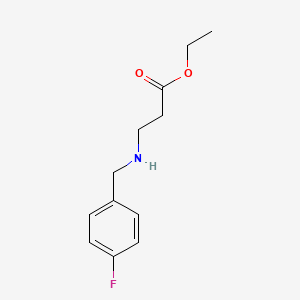
![4-[(2,4-Dichlorobenzyl)amino]butanoic acid](/img/structure/B3148762.png)
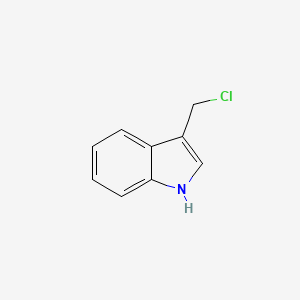
![tert-Butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B3148775.png)
![(6-methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B3148780.png)
